3,5-bis(trimethylsilyl)benzamido] benzoic acid, commonly known as TAC-101, is a synthetic retinobenzoic acid derivative. [, ] It exhibits a strong binding affinity to retinoic acid receptors (RAR), specifically RAR-alpha and RAR-beta. [, , ] TAC-101 has garnered interest in the field of oncology due to its potent antiproliferative, antiangiogenic, and antitumor properties demonstrated in both in vitro and in vivo studies. [, , , , ]
TAC-101's primary mechanism of action is attributed to its binding to retinoic acid receptors (RAR), primarily RAR-alpha and RAR-beta. [, ] This binding is believed to interfere with the binding of activator protein-1 (AP-1) to DNA, thereby disrupting cellular processes crucial for tumor growth and progression. [, ] Studies also suggest TAC-101 inhibits the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis, which is essential for tumor blood supply and growth. [] Additionally, research indicates TAC-101 induces apoptosis, a programmed cell death mechanism, in cancer cells. [, ]
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 33776-88-4
CAS No.: 92292-84-7
CAS No.: 70222-94-5